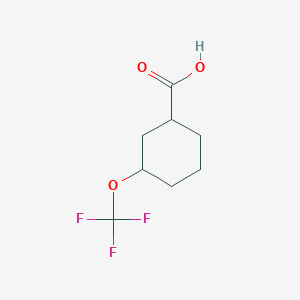
3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 g/mol . It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . The compound is also characterized by its SMILES string: OC(=O)C1CCCC(C1)C(F)(F)F .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Transformations
3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, although not directly studied, is chemically related to cyclohexane derivatives which have been extensively investigated. For example, the bromination of 3-cyclohexene-1-carboxylic acid leads to various derivatives, indicating the potential for diverse chemical transformations in similar structures (Bellucci, Marioni, & Marsili, 1972). Additionally, vanadium-catalyzed carboxylation studies of cyclohexane demonstrate the feasibility of introducing carboxylic acid functionalities in cyclohexane structures, which could be relevant for understanding reactions involving 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (Reis et al., 2005).
Catalysis and Oxidation Processes
Studies on cyclohexane and its derivatives have shown that these compounds can act as substrates in various catalytic oxidation processes. For instance, the oxidation of cyclohexane in ionic liquids under mild conditions using copper polymers as catalysts indicates potential applications in selective oxidation reactions (Hazra et al., 2016). Furthermore, efficient H2O2 oxidation of alkanes to alkyl peroxides catalyzed by vanadate-pyrazine-2-carboxylic acid systems suggests the role of similar carboxylic acid derivatives in oxidation reactions (Shul’pin, Attanasio, & Suber, 1993).
Crystal Engineering and Supramolecular Chemistry
Cyclohexane carboxylic acids have been utilized in the formation of complex crystal structures and supramolecular architectures. Studies on cocrystals and acid-base complexes of cyclohexane carboxylic acids reveal the potential of these compounds in designing novel materials with specific physical properties (Shan, Bond, & Jones, 2003). The structural diversity achievable with these compounds underscores their significance in crystal engineering.
Environmental and Green Chemistry
The catalytic oxidation of cyclohexane using environmentally benign oxidants like hydrogen peroxide, and in non-traditional solvents such as ionic liquids, demonstrates the potential of cyclohexane carboxylic acid derivatives in green chemistry applications (Ribeiro et al., 2015). Such studies highlight the role these compounds can play in developing sustainable and eco-friendly chemical processes.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWTUKRPGKAVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

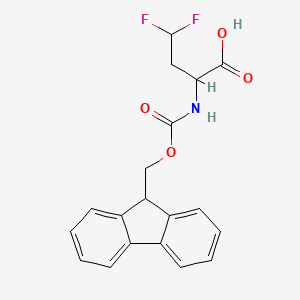
![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)
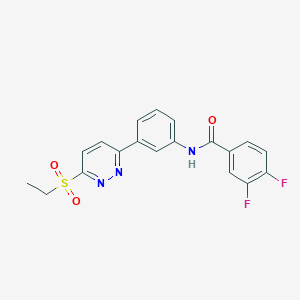
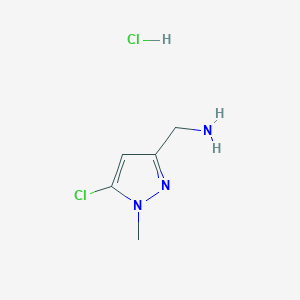
![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)
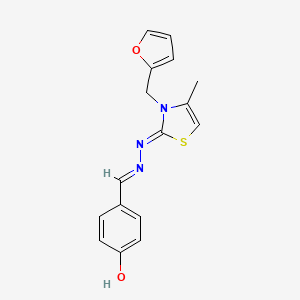
![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)
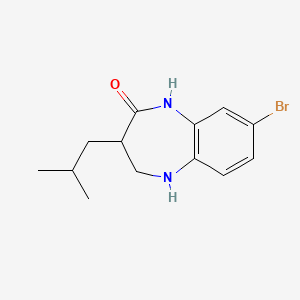
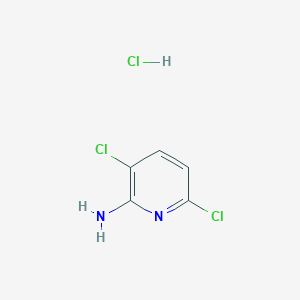
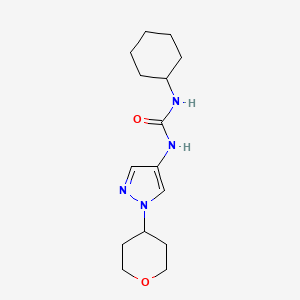
![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)
![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)